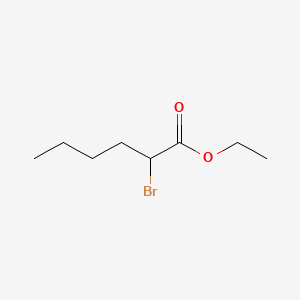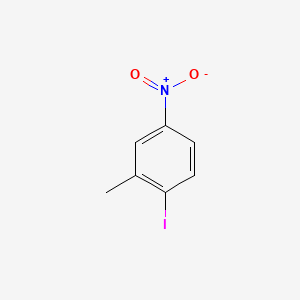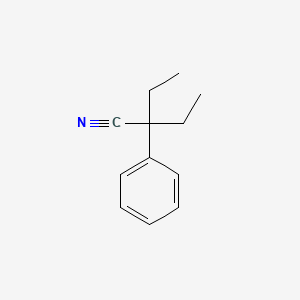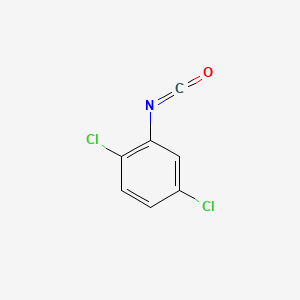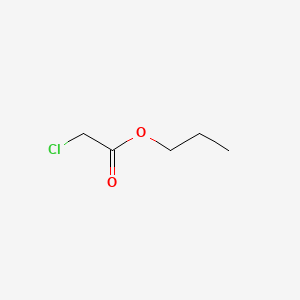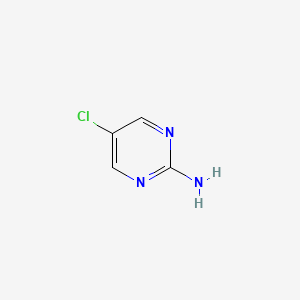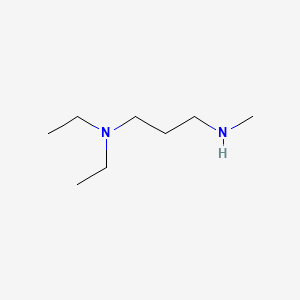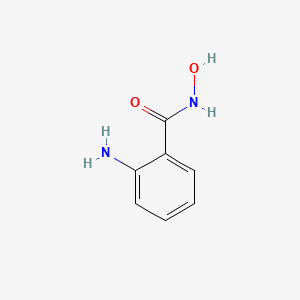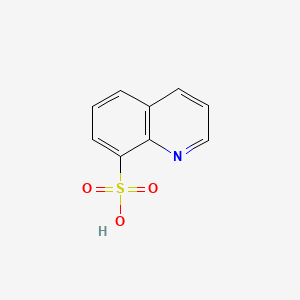
8-Quinolinesulfonic acid
Overview
Description
8-Quinolinesulfonic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolinesulfonic acid introduces a sulfonic acid group, enhancing its solubility in water and introducing new chemical properties that can be exploited in various chemical reactions and applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce a trifluoromethyl group at the N-1 position, which is a key step in the synthesis process . Another example is the synthesis of 8-(dimesitylboryl)quinoline, which was achieved by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Additionally, 2-alkyl-8-quinoline carboxylic acids were synthesized using the improved Doebner–Miller reaction, which is a method for constructing the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, with various substituents affecting the overall properties of the compound. For example, the crystal structures of proton-transfer compounds of 8-quinolinol with aromatic sulfonic acids show extensive hydrogen-bonding interactions and significant cation-cation and cation-anion π-π stacking associations, which contribute to their layered polymer structures . The structure of quinoline derivatives can also influence their reactivity and coordination with metals, as seen in the coordination selectivity of aluminum(III) complex with a quinoline sulfonic acid derivative .
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions. The ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . The Rh(NHC)-catalyzed direct arylation of quinolines at the 8-position is another example of a chemical reaction involving quinoline derivatives, which is highly selective and efficient . The reactivity of these compounds can be tailored for specific applications, such as the synthesis of HIV-1 inhibitors through Pictet-Spengler-type reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The introduction of a sulfonic acid group increases water solubility, which is important for biological applications. The polarographic and voltammetric studies of 8-hydroxyquinoline and 8-hydroxy-5-quinolinesulfonic acid in aqueous solutions at basic pH reveal insights into their electrochemical behavior, including the process of dimerization of the radical formed in the first electrode step . The coordination reaction of quinoline sulfonic acid derivatives with aluminum(III) shows the thermodynamic stability, kinetics, and mechanism of complex formation, which is indicative of their chemical properties .
Scientific Research Applications
Antifungal Properties
Research into the antifungal properties of 8-Quinolinesulfonic acid and its derivatives has shown promising results. Studies have investigated their mechanism of action against fungi such as Candida spp. and dermatophytes. These compounds, including 8-hydroxy-5-quinolinesulfonic acid, have demonstrated the ability to damage fungal cell walls and inhibit pseudohyphae formation in C. albicans. Furthermore, they compromise the integrity of fungal cytoplasmic membranes, highlighting their potential as novel antifungal agents (Pippi et al., 2018). Another study reinforced these findings, showing that this compound derivatives exhibited significant anti-Candida and antidermatophyte activity, suggesting their utility in antifungal drug design (Pippi et al., 2017).
Electrochemical Behavior
This compound has been studied for its electrochemical behavior in various solutions. A study focusing on the polarographic and voltammetric behavior of this compound in buffered aqueous solutions at basic pH revealed insights into its reduction process and electrochemical properties. These findings are significant for understanding the compound's behavior in different chemical environments (Claret et al., 1982).
Synthesis and Potential Biological Activities
Research has also been conducted on the synthesis of nitrogenous heterocyclic compounds related to this compound, examining their potential as antimicrobial and cytotoxic agents. These compounds, including derivatives of 8-hydroxyquinoline, have shown activity against various microbial strains and in cytotoxicity assays, indicating their potential for medical applications (Farhan & Saour, 2017).
Safety and Hazards
8-Quinolinesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
8-Quinolinesulfonic acid, also known as Quinoline-8-sulfonic acid, is a chemical compound with the molecular formula C9H7NO3S It’s worth noting that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to this compound, exhibit a wide range of biological activities .
Mode of Action
Research on 8-hydroxyquinoline derivatives, which share a similar structure, suggests that these compounds have antifungal properties . For instance, clioquinol, an 8-hydroxyquinoline derivative, has been found to damage the cell wall and inhibit the formation of pseudohyphae by Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, has been shown to compromise the functional integrity of cytoplasmic membranes .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can bind to a diverse range of targets with high affinities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Studies on 8-hydroxyquinoline derivatives suggest that these compounds can have significant antifungal effects .
properties
IUPAC Name |
quinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058923 | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-48-3 | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-QUINOLINESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84Y9B81O6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



